Ethyl 3-bromo-2,4-difluorobenzoate chemical structure
Ethyl 3-bromo-2,4-difluorobenzoate chemical structure
An In-depth Technical Guide to Ethyl 3-bromo-2,4-difluorobenzoate: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Ethyl 3-bromo-2,4-difluorobenzoate. We will delve into its core chemical structure, robust synthesis protocols, detailed spectroscopic characterization, and its versatile applications as a building block in modern synthetic chemistry.
Introduction: The Strategic Importance of Fluorinated Building Blocks
Ethyl 3-bromo-2,4-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of three distinct functional groups—an ethyl ester, a bromine atom, and two fluorine atoms—on a benzene ring creates a highly versatile and valuable synthetic intermediate.
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth examination of this compound, moving from its fundamental properties to its practical application.
Molecular Structure and Physicochemical Properties
The foundational attributes of Ethyl 3-bromo-2,4-difluorobenzoate are summarized below. Understanding these properties is critical for its proper handling, storage, and application in synthetic protocols.
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IUPAC Name: Ethyl 3-bromo-2,4-difluorobenzoate
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Molecular Formula: C₉H₇BrF₂O₂
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Molecular Weight: 265.05 g/mol
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CAS Number: 1504876-00-9[5]
The table below outlines the key physicochemical properties of this compound.
| Property | Value | Source |
| Physical Form | White to yellow powder or crystals | |
| Purity | Typically ≥95% | [5] |
| Storage | Sealed in dry, room temperature conditions | |
| SMILES | CCOC(=O)c1cc(F)c(Br)c(F)c1 | N/A |
| InChI Key | LPHSBCGWEINIHT-UHFFFAOYSA-N (for the parent acid) | [6] |
Synthesis Protocol: Esterification of 3-Bromo-2,4-difluorobenzoic Acid
The most direct and widely employed synthetic route to Ethyl 3-bromo-2,4-difluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-2,4-difluorobenzoic acid. This method is favored for its operational simplicity, high yields, and the use of readily available and cost-effective reagents.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the ethanol. Subsequent proton transfers and the elimination of a water molecule yield the ethyl ester and regenerate the acid catalyst. The use of excess ethanol can shift the equilibrium towards the product side, maximizing the yield.
Experimental Workflow: A Step-by-Step Guide
The following protocol details a standard laboratory procedure for the synthesis of Ethyl 3-bromo-2,4-difluorobenzoate.
Materials:
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3-bromo-2,4-difluorobenzoic acid
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Anhydrous ethanol (absolute)
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Concentrated sulfuric acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or ethyl acetate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-2,4-difluorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Ethyl 3-bromo-2,4-difluorobenzoate.
Structural Elucidation via Spectroscopic Analysis
The definitive confirmation of the chemical structure of Ethyl 3-bromo-2,4-difluorobenzoate is achieved through a combination of spectroscopic techniques. Below is an expert interpretation of the expected data.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: Triplet (~1.4 ppm, 3H, -CH₃) and a quartet (~4.4 ppm, 2H, -CH₂-). Aromatic Region: Two signals between 7.0-8.0 ppm, each integrating to 1H. The proton at C5 will appear as a triplet of doublets (td) due to coupling with the adjacent fluorine at C4 and the meta-coupled proton at C6. The proton at C6 will appear as a doublet of doublets of doublets (ddd) due to coupling with the adjacent fluorine at C-F, the meta-coupled proton at C5, and the other fluorine at C2. |
| ¹³C NMR | Ethyl Group: Two signals at ~14 ppm (-CH₃) and ~62 ppm (-CH₂-). Carbonyl Carbon: Signal around 162-165 ppm. Aromatic Carbons: Six distinct signals, with carbons bonded to fluorine exhibiting large C-F coupling constants (JCF). The carbon bearing the bromine (C3) will be significantly downfield. |
| IR Spectroscopy | C=O stretch (ester): Strong absorption band around 1720-1740 cm⁻¹. C-F stretch: Strong absorptions in the 1200-1300 cm⁻¹ region. Aromatic C=C stretch: Medium absorptions around 1450-1600 cm⁻¹. C-O stretch: Absorptions in the 1000-1300 cm⁻¹ range. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected m/z values would be around 264 and 266. |
Reactivity and Applications in Synthesis
Ethyl 3-bromo-2,4-difluorobenzoate is a trifunctional building block, offering multiple avenues for synthetic transformations.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most reactive site for transformations such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the benzene ring.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms activate the aromatic ring towards nucleophilic attack, although this is less common than cross-coupling at the bromine site under standard conditions.
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Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing further synthetic versatility.
Its application is particularly prominent in the synthesis of agrochemicals and pharmaceuticals, where the 2,4-difluorophenyl motif is a common feature in bioactive molecules.
Illustrative Reaction: Suzuki Coupling
Caption: Suzuki coupling reaction of Ethyl 3-bromo-2,4-difluorobenzoate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-bromo-2,4-difluorobenzoate.
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Hazard Statements: Based on similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
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Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
Ethyl 3-bromo-2,4-difluorobenzoate is a synthetically valuable intermediate, owing to its unique combination of reactive sites. Its robust synthesis from readily available starting materials and its utility in forming complex molecular structures, particularly through palladium-catalyzed cross-coupling reactions, solidify its importance for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and reactivity to support its effective application in the laboratory.
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